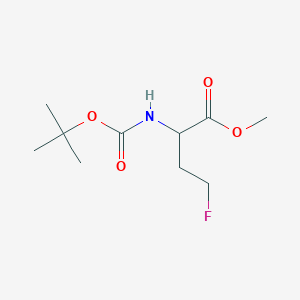
(3-Bromopyridin-2-YL)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromopyridin-2-YL)glycine is a compound that combines a brominated pyridine ring with a glycine moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the bromine atom and the glycine unit allows for unique reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-YL)glycine typically involves the reaction of 3-bromopyridine with glycine or its derivatives. One common method involves the use of ethyl 2-((bromopyridin-2-yl)amino)acetate, which is then hydrolyzed to yield the desired compound . The reaction conditions often include the use of strong acids like hydrochloric acid and heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (3-Bromopyridin-2-YL)glycine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
(3-Bromopyridin-2-YL)glycine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-Bromopyridin-2-YL)glycine depends on its specific application. In biochemical contexts, it can interact with enzymes or receptors, modulating their activity. The bromine atom and the glycine moiety can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
3-Chloropyridine: Similar to (3-Bromopyridin-2-YL)glycine but with a chlorine atom instead of bromine.
2-Bromopyridine: An isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness: this compound is unique due to the combination of the brominated pyridine ring and the glycine moiety. This combination allows for unique reactivity and functionality, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC 名称 |
2-[(3-bromopyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12) |
InChI 键 |
ZKRYSEOIHFYPPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)NCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



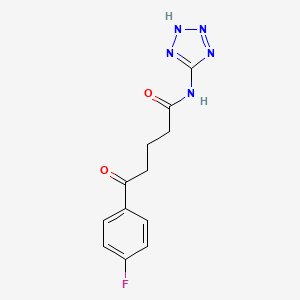
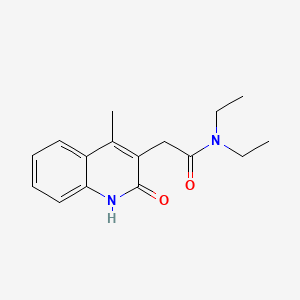
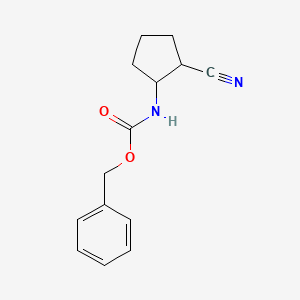
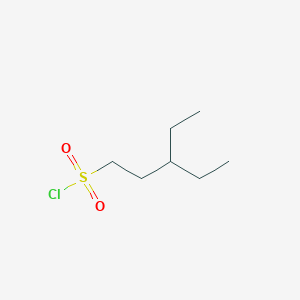
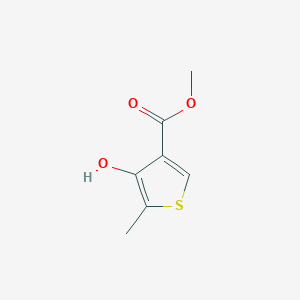
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)

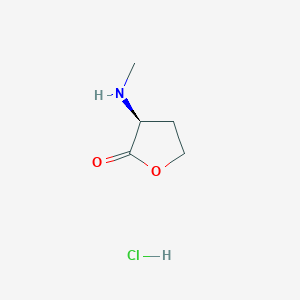
![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
